molecular formula C16H25NO2 B4935466 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine

1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine

Cat. No.: B4935466
M. Wt: 263.37 g/mol
InChI Key: YKRXFKFSDWGILY-UHFFFAOYSA-N
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Description

1-[5-(4-Methoxyphenoxy)pentyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a pentyl chain, which is further connected to a methoxyphenoxy group

Preparation Methods

The synthesis of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 1-bromopentane.

    Ether Formation: 4-Methoxyphenol reacts with 1-bromopentane in the presence of a base such as potassium carbonate to form 4-methoxyphenylpentyl ether.

    Pyrrolidine Introduction: The ether is then reacted with pyrrolidine under basic conditions to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[5-(4-Methoxyphenoxy)pentyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenyl derivative.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(4-Methoxyphenoxy)pentyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-[5-(4-Methoxyphenoxy)pentyl]pyrrolidine can be compared with similar compounds such as:

    1-[5-(3-Methoxyphenoxy)pentyl]pyrrolidine: This compound has a methoxy group in the meta position instead of the para position, which can affect its reactivity and biological activity.

    1-[5-(4-Hydroxyphenoxy)pentyl]pyrrolidine: The hydroxy group can form stronger hydrogen bonds compared to the methoxy group, leading to different interactions with molecular targets.

    1-[5-(4-Methylphenoxy)pentyl]pyrrolidine: The methyl group is less polar than the methoxy group, which can influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-18-15-7-9-16(10-8-15)19-14-6-2-3-11-17-12-4-5-13-17/h7-10H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRXFKFSDWGILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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